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Omipalisib IC₅₀ Values in Cancer Cell Lines

The table below summarizes published half-maximal inhibitory concentration (IC₅₀) and growth inhibition

(GI₅₀) values for Omipalisib. Please note that these values are highly dependent on specific assay conditions

and cell line characteristics.

Cell Line Cancer Type Assay Type
Exposure
Time

Reported Value
(IC₅₀/GI₅₀)

Source/PMID

BT474 Breast Cancer pAkt-S473

Reduction

Not

Specified

0.18 nM (IC₅₀) [1]

T47D Breast Cancer pAkt-S473

Reduction

Not

Specified

0.41 nM (IC₅₀) [1]

T47D Breast Cancer Cell Proliferation Not

Specified

3 nM (IC₅₀) [1]

BT474 Breast Cancer Cell Proliferation Not

Specified

2.4 nM (IC₅₀) [1]

A549 Lung Cancer Cytotoxicity

(MTT)

72 hrs 0.14 µM (IC₅₀) [2]
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Cell Line Cancer Type Assay Type
Exposure
Time

Reported Value
(IC₅₀/GI₅₀)

Source/PMID

A549 Lung Cancer Cytotoxicity

(MTT)

72 hrs 0.6 µM (IC₅₀) [3]

A549 Lung Cancer Growth Inhibition

(SRB)

72 hrs 0.86 µM (IC₅₀) [3]

A549 Lung Cancer Growth Inhibition 72 hrs 26.6 nM (GI₅₀) [3]

HCT-116 Colorectal
Cancer

Cytotoxicity
(MTT)

72 hrs 0.154 µM (IC₅₀) [2]

HCT-116 Colorectal
Cancer

Cytotoxicity
(MTT)

72 hrs 0.01 µM (IC₅₀) [3]

HCT-116 Colorectal
Cancer

Growth Inhibition
(SRB)

72 hrs 0.14 µM (IC₅₀) [3]

MCF7 Breast Cancer Growth Inhibition
(SRB)

72 hrs 0.03 µM (IC₅₀) [3]

U-87MG Glioblastoma Cytotoxicity
(MTT)

72 hrs 0.537 µM (IC₅₀) [2]

MDA-MB-
231

Breast Cancer Cytotoxicity
(MTT)

72 hrs 0.13 µM (IC₅₀) [3]

BEL-
7404

Hepatocellular Cytotoxicity
(MTT)

72 hrs 0.01 µM (IC₅₀) [3]

DU-145 Prostate
Cancer

Growth Inhibition 72 hrs 16.3 nM (GI₅₀) [3]

HT-29 Colorectal
Cancer

Growth Inhibition 72 hrs 19.9 nM (GI₅₀) [3]

NCI-
H1975

Lung Cancer Growth Inhibition 72 hrs 14.4 nM (GI₅₀) [3]
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Cell Line Cancer Type Assay Type
Exposure
Time

Reported Value
(IC₅₀/GI₅₀)

Source/PMID

PC-3 Prostate

Cancer

Growth Inhibition 72 hrs 197 nM (GI₅₀) [3]

Experimental Protocols & Methodologies

Cell Proliferation and Cytotoxicity Assays

A standard method for determining IC₅₀ is the MTT or SRB assay after 72 hours of drug exposure [3] [2].

Key Steps:

Cell Seeding: Plate cells in 96-well plates at a density that ensures cells are in the logarithmic
growth phase throughout the assay.

Drug Treatment: The next day, add Omipalisib in a concentration gradient. Include negative
control (DMSO vehicle) and positive control (e.g., a cytotoxic agent) wells.

Incubation: Incubate plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
Viability Measurement:

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan
crystal formation. Solubilize the crystals with DMSO and measure the absorbance at 570

nm.
SRB Assay: Fix cells with trichloroacetic acid, stain with Sulforhodamine B, wash, and

solubilize the bound dye. Measure the absorbance at 510-560 nm.
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the

vehicle control. Use non-linear regression to fit a dose-response curve and determine the IC₅₀.

Biomarker Inhibition Assay (pAkt-S473)

A key pharmacodynamic biomarker for PI3K/mTOR pathway inhibition is the phosphorylation of Akt at

Ser473 [1].

Key Steps:

Cell Treatment: Treat sensitive cell lines (e.g., BT474, T47D) with a range of Omipalisib
concentrations for a predefined period (e.g., 2-4 hours).

Cell Lysis: Lyse cells and extract total protein.
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Western Blotting:

Separate proteins by SDS-PAGE.
Transfer to a nitrocellulose or PVDF membrane.

Probe the membrane with antibodies against phospho-Akt (Ser473) and total Akt as a
loading control.

Quantification: Use densitometry to quantify band intensity. The IC₅₀ is the concentration that
reduces pAkt-S473 levels by 50% compared to the untreated control.

Troubleshooting Common Experimental Issues

Why Do My IC₅₀ Values Seem Inconsistent?

A major confounder in IC₅₀ determination is variable cell division rates. Traditional metrics are highly

sensitive to the number of divisions during the assay, which can create artefactual results [4].

Solution: Use Growth Rate Inhibition (GR) Metrics The normalized GR value calculates the

inhibition of the growth rate per division, making the metric more robust to variations in assay duration
and inherent cell growth rates [4].

Formula: GR(c) = 2^(k(c) / k(0)) - 1, where k(c) is the growth rate in the presence
of the drug and k(0) is the growth rate of the control.

Calculation: You can estimate this from endpoint measurements if you know the initial cell
number at the time of drug addition (T0) or the doubling time of untreated cells [4].

Outcome: This method provides GR₅₀ and GRmax values, which are more reliable for
comparing drug effects across different cell lines or experimental conditions. Research shows

that GR metrics stabilize after the first cell division, whereas IC₅₀ values can keep fluctuating
[4].

Lack of Expected Potency in Mechanistic Assays

If your Western blot shows insufficient pAkt inhibition at concentrations that effectively block proliferation,

consider the timing.

Solution: The inhibition of pAkt is often rapid but can be transient due to adaptive feedback

mechanisms. Perform a time-course experiment to capture the peak of pathway inhibition. In some
3D culture models, for instance, the GR₅₀ for Omipalisib was lowest (most potent) around 20 hours

post-treatment before adaptation occurred [4].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4887336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4887336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4887336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4887336/
https://www.smolecule.com/products/s548408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4887336/
https://www.smolecule.com/products/s548408?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Understanding Omipalisib's Mechanism of Action

Omipalisib is a dual pan-PI3K and mTORC1/2 inhibitor. The diagram below illustrates how it targets

key nodes in the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and

survival.
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Omipalisib Inhibits PI3K and mTOR
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Click to download full resolution via product page

Critical Considerations for Your Experiment

Beyond IC₅₀: For a full picture of drug response, consider generating a full dose-response curve and

calculating the Area Under the Curve (AUC) or the Area Over the Curve (AOC). The GR-based
AOC (GRAOC) is a particularly robust metric [4] [5].

Off-Target Kinase Activity: While Omipalisib is highly selective for PI3K and mTOR over other
protein kinases, it is also a potent inhibitor of DNA-PK (IC₅₀ = 0.28 nM), which could contribute to its

anti-proliferative and cytotoxic effects in certain contexts [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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